(1S,3R)-Gne-502

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

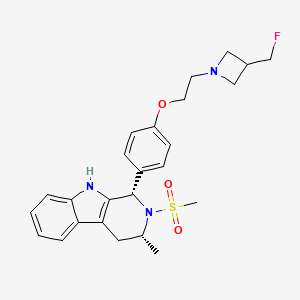

Molecular Formula |

C25H30FN3O3S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(1S,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25+/m1/s1 |

InChI Key |

ALLRPIPLWLLBGX-NSYGIPOTSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@H](N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |

Canonical SMILES |

CC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1S,3R)-GNE-502: An Orally Bioavailable Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-GNE-502, with the Chemical Abstracts Service (CAS) number 1953134-16-1, is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It has been developed as a potential therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) represent a critical class of therapeutics that not only antagonize the estrogen receptor but also promote its degradation. Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic profile, requiring intramuscular administration. The development of orally bioavailable SERDs with improved drug-like properties is a significant area of research. This compound has emerged from these efforts as a promising candidate, addressing some of the liabilities of earlier molecules.[1]

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism of action. As a SERD, it competitively binds to the estrogen receptor, preventing its activation by endogenous estrogens. This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in the total cellular levels of the estrogen receptor, thereby inhibiting estrogen-driven gene expression and tumor cell proliferation.[2]

Signaling Pathway

The estrogen receptor signaling pathway plays a crucial role in the growth and survival of ER+ breast cancer cells. In the classical genomic pathway, estrogen binding to ER leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which regulates the transcription of target genes. Non-genomic pathways also exist where membrane-associated ER can rapidly activate various kinase cascades. This compound disrupts these pathways by promoting the degradation of the estrogen receptor, thereby abrogating both genomic and non-genomic signaling.[4][5][6]

Caption: Mechanism of action of this compound in an ER+ breast cancer cell.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Activity

| Assay | Cell Line | Parameter | Value | Reference |

| ERα Degradation | MCF7 | EC50 | 13 nM | [Publication on GNE-502, if full text were available] |

| Antiproliferation | MCF7 | IC50 | Data not available |

Table 2: In Vivo Efficacy (MCF7 Xenograft Model)

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition | Outcome | Reference |

| 10 | Dose-dependent | Inhibition | [7] |

| 30 | Dose-dependent | Inhibition | [7] |

| 100 | Not specified | Tumor stasis | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the estrogen receptor alpha protein following treatment with this compound.

Protocol:

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The EC50 value is calculated from the dose-response curve.

Caption: A typical workflow for a Western blot-based ERα degradation assay.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.[8]

-

CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescent signal, which is proportional to the number of viable cells, is measured.[9]

-

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[10]

-

Cell Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

-

Analysis: The tumor growth inhibition is calculated for each treatment group compared to the control group.

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Conclusion

This compound is a potent, orally bioavailable selective estrogen receptor degrader with promising preclinical activity in ER+ breast cancer models. Its ability to effectively degrade the estrogen receptor and inhibit tumor growth in vivo highlights its potential as a next-generation endocrine therapy. The data and protocols presented in this technical guide provide a foundational resource for further research and development of this and similar compounds. Further investigation is warranted to fully elucidate its clinical potential.

References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. GNE-502 | TargetMol [targetmol.com]

- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. dovepress.com [dovepress.com]

- 10. Xenograft Models - Altogen Labs [altogenlabs.com]

(1S,3R)-Gne-502: A Novel Oral SERD for ER+ Breast Cancer

(1S,3R)-Gne-502 is an investigational, orally bioavailable, and potent selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as a full antagonist and degrader of the estrogen receptor alpha (ERα) protein, offering a promising therapeutic alternative to existing endocrine therapies, particularly in the context of resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that directly targets the ERα signaling pathway, a key driver in the majority of breast cancers.[1] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, Gne-502 both blocks the receptor's function and induces its degradation. This complete abrogation of ERα signaling helps to overcome resistance mechanisms that can emerge with other endocrine therapies.[2]

The degradation of ERα disrupts the downstream signaling cascades that promote tumor cell proliferation and survival. By eliminating the receptor protein, this compound effectively shuts down both ligand-dependent and ligand-independent ERα activity.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated potent and dose-dependent anti-tumor activity in preclinical models of ER+ breast cancer. The following tables summarize the key quantitative data from these studies.

| In Vitro Activity | |

| Assay | This compound |

| ERα Degradation (EC50) in MCF7 cells | 13 nM |

| In Vivo Efficacy (MCF7 Xenograft Model) | |

| Dosage (oral, once daily) | Tumor Growth Inhibition |

| 10 mg/kg | Dose-dependent inhibition |

| 30 mg/kg | Dose-dependent inhibition |

| 100 mg/kg | Tumor stasis |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

References

(1S,3R)-Gne-502: A Technical Guide to a Potent Estrogen Receptor Degrader

(1S,3R)-Gne-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has shown significant promise in preclinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is defined by the SMILES string: C[C@@H]1CC(C2=CC=CC=C2N3)=C3--INVALID-LINK--OCCN5CC(C5)CF)N1S(=O)(C)=O.

A summary of its key chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₃₀FN₃O₃S |

| Molecular Weight | 471.59 g/mol |

| CAS Number | 1953134-15-0 |

| Appearance | Powder |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in solvent) | -80°C for up to 1 year |

Mechanism of Action: Estrogen Receptor Degradation

This compound functions as a selective estrogen receptor degrader (SERD). Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs induce a conformational change in the estrogen receptor alpha (ERα), marking it for degradation via the ubiquitin-proteasome pathway.[1] This leads to a reduction in the total cellular levels of ERα, thereby potently inhibiting estrogen-driven signaling pathways that are critical for the growth of ER+ breast cancer cells.

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Mechanism of action of this compound leading to ERα degradation.

Biological Activity

In vitro studies have demonstrated that this compound is a potent degrader of ERα in MCF-7 human breast cancer cells, with a reported EC₅₀ value of 13 nM.[2][3] In vivo studies using MCF-7 tumor xenograft models in mice have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.

| Assay | Cell Line | Endpoint | Result |

| ERα Degradation | MCF-7 | EC₅₀ | 13 nM |

| In vivo Efficacy | MCF-7 Xenograft | Tumor Growth | Dose-dependent inhibition |

Experimental Protocols

In Vitro ERα Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of ERα in a cell line such as MCF-7 upon treatment with this compound.

1. Cell Culture and Treatment:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify ERα levels relative to a loading control (e.g., β-actin or GAPDH).

Caption: A typical workflow for a Western blot-based ERα degradation assay.

In Vivo MCF-7 Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an MCF-7 xenograft mouse model.

1. Animal Model:

-

Use female immunodeficient mice (e.g., nude or SCID).

2. Estrogen Supplementation:

-

MCF-7 tumors are estrogen-dependent. Implant a slow-release 17β-estradiol pellet subcutaneously in each mouse approximately 3-7 days before tumor cell inoculation.

3. Tumor Cell Inoculation:

-

Harvest MCF-7 cells and resuspend them in a suitable medium, often mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

4. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.

5. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Caption: Workflow for an in vivo MCF-7 xenograft efficacy study.

Synthesis

Detailed, step-by-step synthesis protocols for this compound are proprietary and not publicly available in full detail. The synthesis of such complex heterocyclic molecules typically involves multi-step organic chemistry procedures. General synthetic strategies for diaryl-substituted heterocyclic compounds may involve cross-coupling reactions to form key carbon-carbon and carbon-heteroatom bonds.

Conclusion

This compound is a promising therapeutic candidate for ER+ breast cancer due to its potent ERα degradation activity and oral bioavailability. The information and protocols provided in this guide offer a foundation for researchers to further investigate its properties and potential clinical applications. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for (1S,3R)-GNE-502 in MCF7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-GNE-502 is a potent and orally bioavailable degrader of the estrogen receptor (ER), a key driver in the majority of breast cancers. As a selective ER degrader (SERD), GNE-502 offers a promising therapeutic strategy for ER-positive breast cancer by promoting the degradation of the ERα protein. This document provides detailed experimental protocols for the application of this compound in the human breast cancer cell line MCF7, a widely used model for ER-positive breast cancer research. The protocols outlined below cover key in vitro assays for assessing the biological activity of GNE-502, including cell proliferation, cell cycle analysis, and western blotting for ERα degradation.

Mechanism of Action

GNE-502 functions as a dual-mechanism agent, acting as both a full antagonist and a degrader of the estrogen receptor.[1] This dual action effectively abrogates ER signaling, which is crucial for the proliferation and survival of ER-positive breast cancer cells like MCF7. The degradation of ERα disrupts the downstream signaling pathways that promote tumor growth. While the specific downstream signaling cascade of GNE-502 is under investigation, it is hypothesized to be similar to other SERDs like fulvestrant, impacting pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, and modulating the expression of key cell cycle and apoptosis regulators.

Data Presentation

The following tables summarize key quantitative data for GNE-502 and the comparable ER degrader, fulvestrant, in MCF7 cells.

Table 1: Anti-proliferative Activity

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | MCF7 | CellTiter-Glo | 0.5 nM | |

| Fulvestrant | MCF7 | Crystal Violet | 0.29 nM | [2] |

Table 2: Effect on ERα Degradation (Fulvestrant as a proxy)

| Treatment | Concentration | Duration | ERα Protein Level (relative to control) | Citation |

| Fulvestrant | 100 nM | 6 hours | ~60% reduction | [3] |

| Fulvestrant | 500 nM | 24 hours | Significant reduction | [4] |

| Fulvestrant | 1 µM | 24 hours | Near complete degradation | [4] |

Table 3: Effect on Cell Cycle Distribution (Fulvestrant as a proxy)

| Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| Vehicle Control | - | 72 hours | 55.2% | 31.4% | 13.4% | [5] |

| Fulvestrant | Synergistic conc. | 72 hours | 72.5% | 15.3% | 12.2% | [5] |

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.

Materials:

-

MCF7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well opaque-walled microplates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed MCF7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 nM to 1000 nM.

-

Remove the medium from the wells and add 100 µL of the GNE-502 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the log of the GNE-502 concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) after treatment with GNE-502.

Materials:

-

MCF7 cells

-

6-well plates

-

This compound

-

PBS (Phosphate Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed MCF7 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS and resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for ERα Degradation

This protocol is used to assess the degradation of the estrogen receptor alpha (ERα) protein in MCF7 cells following treatment with GNE-502.

Materials:

-

MCF7 cells

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ERα (e.g., Cell Signaling Technology #8644) and mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 6, 24, 48 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software.

Mandatory Visualizations

Caption: Proposed signaling pathway of GNE-502 in MCF7 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of estrogen receptor alpha (ERα) expression in breast cancer cells and effect of drug treatment using targeted nanoparticles and SERS ... - Analyst (RSC Publishing) DOI:10.1039/D0AN01532F [pubs.rsc.org]

- 5. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of (1S,3R)-Gne-502 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-Gne-502 is an orally bioavailable and potent degrader of the estrogen receptor (ER), a key driver in the progression of ER-positive breast cancer.[1] This document provides detailed application notes and protocols for the in vivo administration of Gne-502 in xenograft models, specifically utilizing the ER-positive human breast cancer cell line MCF-7. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of Gne-502.

Signaling Pathway of this compound

Gne-502 functions as a selective estrogen receptor degrader (SERD). In ER-positive breast cancer cells, the estrogen receptor, when activated by estrogen, promotes tumor growth. Gne-502 targets the estrogen receptor for proteasomal degradation, thereby inhibiting this pro-tumorigenic signaling pathway.

Caption: Signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a wild-type MCF-7 tumor xenograft model.

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition | Observed Effect |

| 10 | Dose-dependent inhibition | Significant reduction in tumor growth |

| 30 | Dose-dependent inhibition | Stronger reduction in tumor growth |

| 100 | Tumor Stasis | Halting of tumor progression |

Data sourced from MedchemExpress.[1]

Experimental Protocols

This section outlines a detailed protocol for a typical in vivo efficacy study of this compound using an MCF-7 xenograft model.

I. Cell Culture and Xenograft Tumor Establishment

-

Cell Line: Human breast adenocarcinoma cell line MCF-7 (ER-positive).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.

-

Cell Preparation:

-

Culture MCF-7 cells in a 37°C, 5% CO2 incubator.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

-

-

Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.

-

Tumor Implantation:

-

Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

II. Dosing and Monitoring

-

Tumor Growth Monitoring:

-

Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation:

-

Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in water.

-

Prepare fresh formulations as required.

-

-

Dosing Regimen:

-

Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment groups.

-

Treatment Groups: Administer this compound orally (p.o.) once daily at the desired dose levels (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg).

-

-

Monitoring:

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

III. Study Termination and Endpoint Analysis

-

Endpoint Criteria: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³), if they show signs of significant morbidity, or at the end of the study period.

-

Tumor Excision and Analysis:

-

At the end of the study, excise the tumors and record their weights.

-

Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for ER and Ki-67 expression), or Western blotting to confirm ER degradation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in an in vivo study of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Dissolution of (1S,3R)-Gne-502 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-Gne-502 is a potent and orally active selective estrogen receptor degrader (SERD) that has shown efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As with many small molecule inhibitors, proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This document provides detailed application notes and protocols for the dissolution of this compound in DMSO, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Estrogen Receptor Degradation

This compound functions by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for degradation by the cellular proteasome machinery.[4] This leads to a reduction in the total levels of ER protein within cancer cells, thereby inhibiting downstream estrogen-dependent signaling pathways that promote tumor growth.[5][6][7]

Caption: Mechanism of this compound as a Selective Estrogen Receptor Degrader (SERD).

Quantitative Data

The following table summarizes the key quantitative information for this compound.

| Property | Value | Source |

| Molecular Weight | 471.59 g/mol | TargetMol[2] |

| Solubility in DMSO | Up to 40 mg/mL | TargetMol[2] |

| Commercially Available Solution | 10 mM in DMSO | MedChemExpress |

| Storage (Powder) | -20°C for up to 3 years | TargetMol[2] |

| Storage (in DMSO) | -80°C for up to 1 year | TargetMol[2] |

Experimental Protocols

Materials and Equipment

-

This compound (powder)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Caption: Workflow for Preparing a this compound Stock Solution in DMSO.

Step-by-Step Procedure:

-

Preparation: Before starting, ensure the work area is clean and that all necessary equipment is readily available. Wear appropriate PPE.

-

Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of the compound (Molecular Weight = 471.59 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube securely and vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.

-

-

Aliquoting and Storage:

-

Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

For long-term storage, place the aliquots at -80°C. A stock solution of this compound in DMSO is stable for up to one year when stored at -80°C.[2]

-

Protocol for Preparing Working Solutions

Important Considerations:

-

The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity. However, the tolerance can vary between cell lines.

-

It is recommended to perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution (if necessary): If a range of concentrations is required for your experiment, perform serial dilutions of the DMSO stock solution in DMSO.

-

Dilution into Aqueous Media:

-

Gently vortex the thawed stock solution.

-

Pipette the required volume of the DMSO stock solution directly into the pre-warmed cell culture medium or aqueous buffer.

-

Immediately mix the working solution by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

-

Troubleshooting

-

Precipitation upon dilution in aqueous media: This can occur with hydrophobic compounds. To mitigate this, ensure rapid and thorough mixing upon addition of the DMSO stock to the aqueous solution. Preparing an intermediate dilution in a co-solvent or using a higher serum concentration in the medium may also help.

-

Compound appears as an oil or is difficult to weigh: Some batches of compounds may be oily or hygroscopic. In such cases, it is recommended to dissolve the entire contents of the vial in a known volume of DMSO to create a stock solution of a calculated concentration.

By following these detailed protocols and application notes, researchers can ensure the proper handling and use of this compound, leading to more reliable and reproducible results in their studies of ER+ breast cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNE-502 | TargetMol [targetmol.com]

- 3. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 5. breastcancer.org [breastcancer.org]

- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]

(1S,3R)-Gne-502 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-GNE-502 is a potent and orally bioavailable degrader of the estrogen receptor (ER), playing a crucial role in research targeting ER-positive breast cancer. As a dual-mechanism agent, it functions as both a full antagonist and a degrader of the ER protein, offering a significant advantage over traditional therapies due to its improved pharmacokinetic profile. These application notes provide detailed protocols for the preparation of stock solutions, storage, and a typical in vitro experimental workflow for evaluating its efficacy.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₂₅H₃₀FN₃O₃S |

| Molecular Weight | 471.59 g/mol |

| CAS Number | 1953134-16-1 |

| Appearance | Solid |

| Purity | >98% (typically) |

Stock Solution Preparation and Storage

Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and efficacy in experimental settings.

Solubility Data

| Solvent | Maximum Solubility |

| DMSO | 100 mg/mL (212.05 mM) |

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Sonication may be required to fully dissolve the compound.

Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life | Special Conditions |

| Solid Powder | -20°C | 3 years | |

| In Solvent (DMSO) | -80°C | 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (DMSO) | -20°C | 1 month | Protect from light; for short-term storage.[1][2][3] |

Signaling Pathway of this compound

This compound targets the estrogen receptor, a key driver in the proliferation of ER-positive breast cancer cells. Upon binding, it induces the degradation of the ERα protein, thereby inhibiting both genomic and non-genomic estrogen signaling pathways that promote tumor growth.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a laboratory setting.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh out 4.72 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

-

Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3] Ensure the tubes are protected from light.

Protocol 2: In Vitro Treatment of MCF-7 Cells

Materials:

-

MCF-7 (ER-positive breast cancer) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenol red-free medium supplemented with charcoal-stripped serum

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in the desired cell culture plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Hormone Deprivation: For studies investigating ER-dependent effects, replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours prior to treatment.

-

Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.

-

Cell Treatment: Remove the medium from the cells and add the prepared working solutions of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess ERα protein levels, qRT-PCR for target gene expression, or cell viability assays (e.g., MTT, CellTiter-Glo).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for ERα Degradation Assay Using (1S,3R)-Gne-502

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-Gne-502 is an orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. As a dual-action molecule, it functions as both a full antagonist and a degrader of the estrogen receptor alpha (ERα) protein.[1] This compound was developed as a successor to Gne-149, addressing some of its liabilities while retaining potent ERα degradation capabilities and exhibiting low lipophilicity.[1][2] SERDs represent a critical therapeutic strategy in ER+ breast cancer by promoting the degradation of ERα, thereby abrogating the signaling pathways that drive tumor growth.[3][4]

These application notes provide a comprehensive overview of the methodologies to assess the ERα degradation activity of this compound. While specific quantitative degradation and anti-proliferative data for Gne-502 are not publicly available in the reviewed literature, this document presents the expected experimental frameworks and includes representative data from its closely related predecessor, Gne-149, to illustrate the anticipated outcomes.

Mechanism of Action: ERα Degradation by SERDs

Selective Estrogen Receptor Degraders (SERDs) like this compound function by binding to the estrogen receptor α (ERα). This binding event induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the cellular levels of ERα, thereby inhibiting downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

Data Presentation

The following tables summarize the type of quantitative data expected from ERα degradation and cell proliferation assays for a SERD like this compound. The data presented here is for the predecessor compound, Gne-149, and serves as a representative example.

Table 1: In Vitro ERα Degradation of Gne-149

| Cell Line | Assay Type | Parameter | Value (nM) |

| MCF-7 | In-Cell Western | DC50 | 0.053 |

| T47D | In-Cell Western | DC50 | 0.089 |

DC50 (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity of Gne-149

| Cell Line | Assay Type | Parameter | Value (nM) |

| MCF-7 | CellTiter-Glo | IC50 | 0.66 |

| T47D | CellTiter-Glo | IC50 | 0.27 |

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell proliferation by 50%.

Experimental Protocols

The following are detailed protocols for assessing the ERα degradation and anti-proliferative effects of this compound.

Protocol 1: ERα Degradation Assay (In-Cell Western)

This protocol is adapted from methodologies used for the characterization of similar SERDs.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound

-

96-well plates (black-walled for fluorescence)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)

-

Primary antibody against ERα

-

Normalization antibody (e.g., anti-Actin or anti-Tubulin)

-

Fluorophore-conjugated secondary antibodies (e.g., IRDye-conjugated)

-

Plate reader capable of detecting fluorescence in the appropriate channels

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for the desired time (e.g., 24 hours). Include vehicle-only controls.

-

Fixation: Aspirate the media and wash the cells with PBS. Add fixation solution and incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100. Repeat the wash step three times.

-

Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-ERα and normalization antibody from different host species) in blocking buffer. Add the antibody solution to the wells and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Add the fluorophore-conjugated secondary antibodies (each specific to the primary antibody host species) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Plate Scanning and Analysis: Wash the wells three times with PBS containing 0.1% Tween-20. Scan the plate using an imaging system (e.g., LI-COR Odyssey). The ERα signal is normalized to the signal from the normalization antibody. The DC50 value is calculated from the dose-response curve.

Protocol 2: Anti-proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound

-

96-well plates (white-walled for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a low density (e.g., 1,000-5,000 cells/well) to allow for growth over the course of the assay.

-

Compound Treatment: Allow cells to adhere overnight, then add serial dilutions of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the IC50 value from the dose-response curve.

Protocol 3: Western Blot for ERα Degradation Confirmation

This protocol provides a method to visually confirm the degradation of ERα.

Materials:

-

ER+ breast cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

6-well plates or larger culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against ERα

-

Loading control primary antibody (e.g., anti-Actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against ERα and a loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system. The intensity of the ERα band relative to the loading control will indicate the extent of degradation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of this compound as a selective estrogen receptor degrader. By employing these assays, researchers can effectively quantify its ERα degradation potency and its anti-proliferative activity in relevant breast cancer cell models. This information is critical for the preclinical evaluation and further development of this promising therapeutic agent.

References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring ERα Degradation Induced by Gne-502 Using Western Blot

For Research Use Only.

Introduction

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers[1]. ERα is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation[1][2]. Consequently, targeting ERα signaling is a cornerstone of endocrine therapy for ERα-positive breast cancer[1].

Gne-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD)[3][4][5]. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like fulvestrant and Gne-502 induce a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome[4][6][7]. This dual mechanism of action, involving both antagonism and degradation, offers a promising strategy to overcome resistance to other endocrine therapies[4].

This application note provides a detailed protocol for monitoring the degradation of ERα in response to Gne-502 treatment in a cellular context using a cycloheximide (CHX) chase assay followed by Western blotting. A CHX chase assay is a widely used method to determine the half-life of a protein by inhibiting new protein synthesis, thus allowing for the observation of the existing protein pool's degradation over time[8][9][10][11].

Principle of the Assay

This protocol utilizes a cycloheximide chase assay to specifically measure the degradation rate of ERα. Cycloheximide is a protein synthesis inhibitor in eukaryotes[9][10]. By treating cells with cycloheximide, the production of new ERα is halted. The subsequent addition of Gne-502 allows for the specific analysis of its effect on the degradation of the pre-existing ERα pool. The decrease in ERα protein levels over time is then quantified by Western blot analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERα degradation pathway and the experimental workflow for the cycloheximide chase assay.

Caption: Gne-502 mediated ERα degradation pathway.

Caption: Western blot workflow for ERα degradation.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| ERα-positive cell line (e.g., MCF-7) | ATCC | HTB-22 |

| DMEM | Gibco | 11995065 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| Gne-502 | MedChemExpress | HY-136398 |

| Cycloheximide (CHX) | Sigma-Aldrich | C7698 |

| DMSO | Sigma-Aldrich | D2650 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Mini-PROTEAN TGX Precast Gels | Bio-Rad | e.g., 4561086 |

| PVDF Membrane | Millipore | IPFL00010 |

| Skim Milk Powder | Bio-Rad | 1706404 |

| TBS with 0.1% Tween-20 (TBST) | - | - |

| Primary Antibody: ERα (D8H8) Rabbit mAb | Cell Signaling Technology | 8644 |

| Primary Antibody: β-Actin (D6A8) Rabbit mAb | Cell Signaling Technology | 8457 |

| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Experimental Protocol

Cell Culture and Seeding

-

Culture ERα-positive cells, such as MCF-7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

Cycloheximide Chase Assay

-

Prepare a stock solution of Gne-502 (e.g., 10 mM in DMSO) and Cycloheximide (e.g., 10 mg/mL in DMSO).

-

On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing 10 µg/mL cycloheximide. Incubate for 1 hour to inhibit new protein synthesis.[12]

-

After the 1-hour pre-treatment with cycloheximide, add Gne-502 to the desired final concentration (e.g., 100 nM). A vehicle control (DMSO) should be run in parallel.

-

Harvest cells at various time points after Gne-502 addition (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point represents the protein level immediately before Gne-502 addition.

Cell Lysis and Protein Quantification

-

At each time point, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[13]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.[13][14]

Western Blotting

-

Normalize the protein concentrations of all samples with RIPA buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.[13]

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C at a lower voltage.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[15]

-

Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody, such as β-actin (e.g., 1:1000 dilution), to ensure equal protein loading.[15]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

Data Analysis and Presentation

-

Quantify the band intensities for ERα and the loading control (β-actin) using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding β-actin band intensity for each time point.

-

Express the ERα levels at each time point as a percentage of the 0-hour time point (set to 100%).

-

Plot the percentage of remaining ERα against time to visualize the degradation kinetics and determine the half-life of ERα in the presence of Gne-502.

Quantitative Data Summary

| Treatment Time (hours) | ERα Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized ERα Intensity (ERα / β-actin) | % Remaining ERα |

| 0 | 100% | |||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak ERα signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |

| Low primary antibody concentration | Optimize the primary antibody dilution. | |

| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies. | |

| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |

| Pipetting errors | Ensure accurate and consistent sample loading. | |

| Multiple bands | Non-specific antibody binding | Optimize antibody dilution and washing steps. |

| Protein degradation | Ensure lysates are kept on ice and protease inhibitors are added. |

Conclusion

This application note provides a comprehensive protocol for the investigation of Gne-502-induced ERα degradation using a cycloheximide chase assay coupled with Western blotting. This method allows for the quantitative analysis of ERα stability and can be adapted to study the effects of other compounds on protein degradation. The provided workflow and data presentation guidelines will aid researchers in obtaining reproducible and easily interpretable results.

References

- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Receptor alpha Antibody (MA5-14104) [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GNE-502 | TargetMol [targetmol.com]

- 6. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Microplate-Based Cycloheximide Chase Assay: A Technique to Monitor the Degradation Kinetics of Fluorescent Nuclear Misfolded Proteins [app.jove.com]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]

- 13. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]

- 14. origene.com [origene.com]

- 15. Estrogen Receptor α (D8H8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Application Note: Measuring Cell Viability in Response to the Ferroptosis Inducer (1S,3R)-RSL3

(1S,3R)-RSL3 , also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1][2][3][4]. This compound serves as a critical tool for researchers studying the mechanisms of ferroptosis and its role in various pathological conditions, including cancer and ischemia-reperfusion injury[3][5].

The primary mechanism of action of (1S,3R)-RSL3 involves the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4)[2][3][6]. GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage[6]. By inactivating GPX4, (1S,3R)-RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), which results in damage to the cell membrane and ultimately, ferroptotic cell death[1][2]. Notably, only the (1S,3R) diastereomer of RSL3 is active in inducing ferroptosis[6][7].

This application note provides detailed protocols for assessing the cytotoxic effects of (1S,3R)-RSL3 using common cell viability assays. The provided methodologies are suitable for researchers in academic and drug development settings aiming to quantify the dose- and time-dependent effects of this ferroptosis inducer on various cell lines.

Mechanism of Action: (1S,3R)-RSL3 Induced Ferroptosis

The signaling pathway initiated by (1S,3R)-RSL3 is centered on the inhibition of GPX4 and the subsequent accumulation of lipid peroxides. The diagram below illustrates this process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Targeting Ferroptosis: Pathological Mechanism and Treatment of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Ferroptosis and Applications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols for Efficacy Studies of Ferroptosis Modulators

Note: The initially requested compound, (1S,3R)-Gne-502, is not documented in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and functionally analogous compound, (1S,3R)-RSL3 , as a representative model. (1S,3R)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, and is widely used in preclinical efficacy studies.[1][2][3] These protocols can be adapted for novel compounds targeting the same pathway.

Introduction: Targeting Ferroptosis in Cancer

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[4][5] This pathway is distinct from other forms of cell death like apoptosis and is a promising therapeutic target in various diseases, particularly cancer. The central enzyme in this pathway is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[4] Inhibition of GPX4 leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), culminating in cell membrane damage and ferroptotic cell death.[1][6]

Compounds like (1S,3R)-RSL3 have been identified as potent inducers of ferroptosis by directly inhibiting GPX4.[1][2] They have shown selectivity for tumor cells, especially those with oncogenic RAS mutations.[2][4] This document provides detailed protocols for assessing the in vivo efficacy of GPX4 inhibitors, using (1S,3R)-RSL3 as a model compound, in xenograft models of cancer.

Mechanism of Action: GPX4 Inhibition

The core mechanism involves the inhibition of the GPX4 enzyme. GPX4, using glutathione (GSH) as a cofactor, converts toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH). By inhibiting GPX4, compounds like (1S,3R)-RSL3 prevent this detoxification process. The resulting accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and cell death.[6][7]

Animal Models for Efficacy Studies

The choice of an animal model is critical for evaluating the therapeutic potential of ferroptosis inducers. Human tumor xenograft models in immunocompromised mice are commonly used to assess anti-cancer efficacy.

Recommended Animal Models

| Model Type | Host Strain | Cell Lines | Rationale |

| Subcutaneous Xenograft | Athymic Nude (nu/nu) or NOD/SCID Mice | BJeLR (H-RasV12 expressing)[8], Calu-1 (KRAS-mutant)[7], HT-1080 (Fibrosarcoma)[2] | Standard model for initial efficacy, tumor growth inhibition, and tolerability studies. RAS-mutant lines are particularly sensitive to ferroptosis inducers. |

| Orthotopic Xenograft | NOD/SCID or NSG Mice | Pancreatic (e.g., PANC-1), Lung (e.g., A549) | More clinically relevant model assessing tumor growth in the native organ environment. |

| Patient-Derived Xenograft (PDX) | NSG Mice | Various solid tumors | Represents human tumor heterogeneity and can be predictive of clinical response. |

Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

General Experimental Workflow

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a test compound (e.g., (1S,3R)-RSL3) in a subcutaneous human cancer xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Tumor cells (e.g., BJeLR H-RasV12-expressing cells)

-

Matrigel or similar basement membrane matrix

-

Test compound [(1S,3R)-RSL3]

-

Vehicle (e.g., DMSO, PEG300, Tween 80, saline)

-

Calipers, analytical balance

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring and Group Randomization:

-

Allow tumors to grow. Monitor tumor size bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

-

Compound Preparation and Administration:

-

Prepare the test compound formulation. (1S,3R)-RSL3 has been administered in vivo at doses up to 100 mg/kg.[8] The optimal vehicle and dose should be determined in preliminary tolerability studies.

-

A common vehicle might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal injection) at a specified schedule (e.g., once daily for 21 days).

-

-

Efficacy and Tolerability Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

-

At the endpoint, euthanize the animals and collect tumors and other relevant tissues for analysis.

-

Endpoint Analyses

| Analysis | Method | Purpose |

| Tumor Growth Inhibition (TGI) | Caliper Measurements | Primary efficacy endpoint. Calculated as %TGI = (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively. |

| Lipid Peroxidation | Immunohistochemistry (IHC) for 4-HNE or Bodipy C11 Staining | To confirm the on-target mechanism of ferroptosis induction in tumor tissue. |

| GPX4 Expression | Western Blot or IHC | To measure the target protein levels in the tumor. |

| Iron Metabolism Markers | IHC or qPCR for Transferrin Receptor (TfR1) | To assess changes in iron metabolism associated with ferroptosis. |

Representative Data Presentation

Quantitative data from efficacy studies should be presented clearly.

Table 1: Example Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1580 ± 155 | - | +5.2 ± 1.5 |

| Test Compound (50 mg/kg) | 10 | 632 ± 98 | 60% | -2.1 ± 2.0 |

| Test Compound (100 mg/kg) | 10 | 253 ± 65 | 84% | -5.8 ± 2.3 |

Table 2: Example Pharmacodynamic Biomarker Data

| Treatment Group | N | Tumor 4-HNE Staining (% Positive Area) ± SEM | Tumor GPX4 Expression (Relative to Vehicle) ± SEM |

| Vehicle Control | 5 | 5.1 ± 1.2 | 1.00 ± 0.15 |

| Test Compound (100 mg/kg) | 5 | 45.8 ± 5.6 | 0.95 ± 0.20 |

These tables provide a template for summarizing key efficacy and biomarker results, allowing for straightforward comparison between treatment groups. The data shown are illustrative and will vary based on the specific model and compound tested.

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Ferroptosis Pathway | Rockland [rockland.com]

- 5. antbioinc.com [antbioinc.com]

- 6. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Application Note: Measuring the IC₅₀ of (1S,3R)-GNE-502 in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,3R)-GNE-502 is a potent and selective small molecule inhibitor targeting both CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). This dual inhibition profile presents a promising therapeutic strategy for cancers reliant on these signaling pathways. CLK family kinases (CLK1-4) are critical regulators of RNA splicing through phosphorylation of serine/arginine-rich (SR) proteins.[1] Inhibition of CLKs disrupts mRNA splicing, leading to an accumulation of aberrant RNA transcripts and subsequent cancer cell death.[1][2] The DYRK family, particularly DYRK1B and DYRK2, is implicated in promoting cell survival, proliferation, and resistance to apoptosis in various malignancies, including breast cancer.[3][4] Overexpression of DYRK1B has been observed in triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[4]

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in various breast cancer cell lines. The IC₅₀ value is a critical measure of a drug's potency and is essential for preclinical drug development.[5] The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive method based on the quantification of ATP, which is an indicator of metabolically active, viable cells.[6][7]

Signaling Pathway of this compound Action

The dual-inhibitory action of this compound targets two distinct but complementary pathways that are crucial for cancer cell survival and proliferation.

Caption: Mechanism of this compound dual inhibition of CLK and DYRK pathways leading to apoptosis.

Experimental Protocol: IC₅₀ Determination

This protocol is optimized for determining the IC₅₀ of this compound in adherent breast cancer cell lines using a 96-well plate format and the CellTiter-Glo® assay.

Materials and Reagents

-

Cell Lines: Breast cancer cell lines of interest (e.g., MCF-7, T-47D, MDA-MB-231, SK-BR-3).

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: this compound dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570).[6]

-

Equipment:

-

Sterile 96-well opaque-walled plates (for luminescence).

-

Humidified incubator (37°C, 5% CO₂).

-

Multichannel pipette.

-

Luminometer capable of reading 96-well plates.

-

Orbital shaker.

-

Experimental Workflow

Caption: Step-by-step workflow for determining the IC₅₀ value using a cell viability assay.

Detailed Procedure

Day 1: Cell Plating

-

Culture breast cancer cells in their recommended growth medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin and resuspend them in fresh medium. Perform a cell count to determine cell density.

-

Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 3,000 to 8,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells for "cells + vehicle" controls and "medium only" background controls.[8]

-